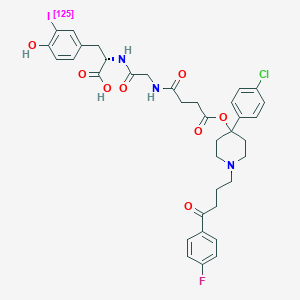
Thiahexatroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiahexatroxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur atom and six-membered carbon rings. This compound is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.
Mechanism of Action
The mechanism of action of Thiahexatroxane is still under investigation. However, it is believed that this compound acts as a chelating agent for heavy metals by forming stable complexes with them. This compound may also inhibit the growth of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to be a potent chelating agent for heavy metals, and it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Thiahexatroxane has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound can also be easily modified to produce derivatives with different properties. However, this compound has several limitations for lab experiments. It is a relatively new compound, and its mechanism of action is still under investigation. Additionally, this compound may have potential toxicity concerns, and further studies are needed to determine its safety.
Future Directions
There are several future directions for the study of Thiahexatroxane. One direction is to investigate its potential use as a chelating agent for heavy metals in environmental applications. Another direction is to investigate its potential use in the treatment of cancer and other diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound. Finally, this compound can be modified to produce derivatives with different properties, and further studies are needed to investigate the potential applications of these derivatives.
Synthesis Methods
The synthesis of Thiahexatroxane is a complex process that involves several steps. The first step involves the reaction of 1,2-dichloroethane with thiourea to form 1,2-bis(thiourea)ethane. This intermediate product is then reacted with 1,3-dibromopropane to form 1,2-bis(thiourea)propane. The final step involves the reaction of 1,2-bis(thiourea)propane with sulfur to form this compound.
Scientific Research Applications
Thiahexatroxane has potential applications in various fields of scientific research. It has been studied for its potential use as a chelating agent for heavy metals. This compound has also been investigated for its potential use in the treatment of cancer and other diseases. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of various analytes.
properties
CAS RN |
124325-92-4 |
|---|---|
Molecular Formula |
C22H22O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4aS,7aS)-6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-thiane] |
InChI |
InChI=1S/C22H22O3S/c1-3-7-17(8-4-1)18-15-20-22(16-18,19-9-5-2-6-10-19)25-24-21(23-20)11-13-26-14-12-21/h1-10,15,20H,11-14,16H2/t20-,22-/m0/s1 |
InChI Key |
OPCMJIHVMJVUIF-UNMCSNQZSA-N |
Isomeric SMILES |
C1CSCCC12O[C@H]3C=C(C[C@]3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CSCCC12OC3C=C(CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Other CAS RN |
124325-92-4 |
synonyms |
thiahexatroxane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
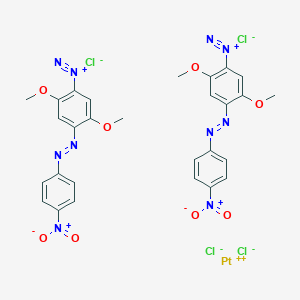
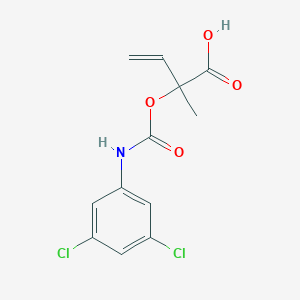
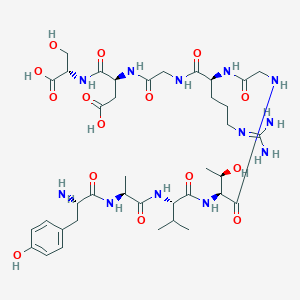
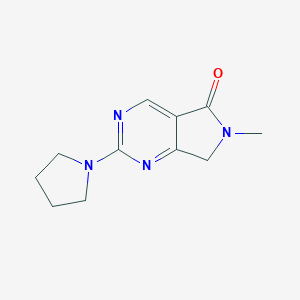
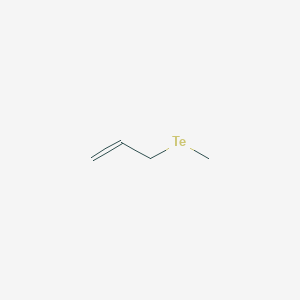
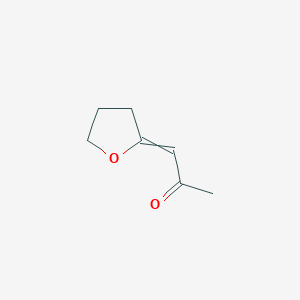

![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI)](/img/structure/B56230.png)

